molecular formula C9H7Cl2FO2 B2912057 Methyl 2-chloro-2-(4-chloro-3-fluorophenyl)acetate CAS No. 1248683-70-6

Methyl 2-chloro-2-(4-chloro-3-fluorophenyl)acetate

Cat. No.: B2912057
CAS No.: 1248683-70-6
M. Wt: 237.05
InChI Key: ZTBRZTZDFFKBSM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-(4-chloro-3-fluorophenyl)acetate is an organic compound with the molecular formula C9H7Cl2FO2 It is a derivative of phenylacetate, characterized by the presence of both chlorine and fluorine atoms on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-2-(4-chloro-3-fluorophenyl)acetate typically involves the esterification of 2-chloro-2-(4-chloro-3-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents include sodium hydroxide or potassium hydroxide, leading to the formation of corresponding alcohols or ethers.

    Oxidation Reactions: Oxidation of the compound can be achieved using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.

    Reduction Reactions: Reduction can be performed using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed:

    Substitution: Alcohols or ethers.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

Methyl 2-chloro-2-(4-chloro-3-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-2-(4-chloro-3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • Methyl 2-(4-chloro-3-fluorophenyl)acetate
  • Methyl 2-(2-chloro-4-fluorophenyl)acetate
  • Methyl 2-(4-chloro-3-fluorophenoxy)acetate

Comparison: Methyl 2-chloro-2-(4-chloro-3-fluorophenyl)acetate is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity in substitution reactions and improved biological activity due to the synergistic effects of the halogen atoms.

Properties

IUPAC Name

methyl 2-chloro-2-(4-chloro-3-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FO2/c1-14-9(13)8(11)5-2-3-6(10)7(12)4-5/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBRZTZDFFKBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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